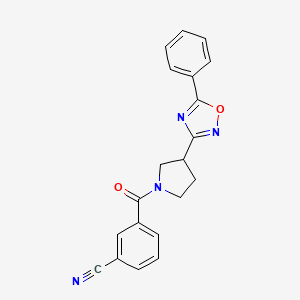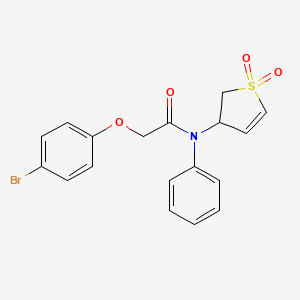![molecular formula C20H14N6O2S2 B2845853 (E)-N1-(pyridin-3-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine CAS No. 844466-04-2](/img/structure/B2845853.png)
(E)-N1-(pyridin-3-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N1-(pyridin-3-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine is a useful research compound. Its molecular formula is C20H14N6O2S2 and its molecular weight is 434.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Pharmacological Applications
Quinoxalines, including derivatives like the mentioned compound, exhibit a variety of pharmacological applications. Their unique and versatile properties make them suitable for a range of therapeutic uses. For instance, a related compound, 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide, synthesized via oxidative cyclization, has been characterized for its electronic and structural properties, indicating potential applications in pharmaceutical research (Faizi et al., 2018).
2. Sensory Applications
Hexaazatriphenylene derivatives, closely related to the queried compound, have been used as colorimetric and ratiometric fluorescence chemosensors. These compounds exhibit selectivity for zinc ions, suggesting their utility in sensory applications for metal ion detection (Zhang et al., 2013).
3. Material Science and Polymer Synthesis
In the field of material science, quinoxaline derivatives have been used in the synthesis of fluorescent polymers. For instance, a fluorescent polymer bearing pendant quinoxaline moieties was synthesized and characterized, indicating its potential application in material science, particularly in the development of new ion-sensitive materials (Carbas et al., 2012).
4. Organic Synthesis Methodologies
Quinoxaline derivatives play a significant role in advancing organic synthesis methodologies. Research on various derivatives, including the synthesis of benzo[a]pyrano[2,3-c]phenazine and benzo[f]pyrano[2,3-h]quinoxaline derivatives, contributes to the development of efficient synthesis methods for complex organic compounds (Mohebat et al., 2016).
5. Catalysis in Polymerization
Quinoxaline derivatives are also relevant in catalysis, particularly in the polymerization of materials. Co(ii) complexes supported by Schiff base ligands involving quinoxaline derivatives have been synthesized and shown to catalyze the polymerization of norbornene, demonstrating their potential in industrial polymer synthesis (Kim et al., 2022).
特性
IUPAC Name |
1-[(E)-pyridin-3-ylmethylideneamino]-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N6O2S2/c21-19-18(30(27,28)16-8-4-10-29-16)17-20(25-15-7-2-1-6-14(15)24-17)26(19)23-12-13-5-3-9-22-11-13/h1-12H,21H2/b23-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSIRRNDZMMPAR-FSJBWODESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)N=CC4=CN=CC=C4)N)S(=O)(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)/N=C/C4=CN=CC=C4)N)S(=O)(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-6-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2845771.png)
![2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2845772.png)



![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2845777.png)
![N-butyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2845778.png)
![Tert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B2845780.png)

![2-chloro-N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]acetamide](/img/structure/B2845785.png)

![N-(furan-2-ylmethyl)-3-[1-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide](/img/structure/B2845787.png)

![1-[(1-Benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-(4-methylphenyl)urea](/img/structure/B2845792.png)